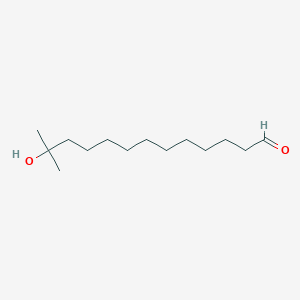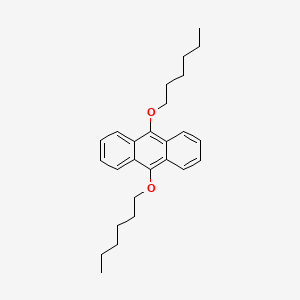
9,10-Bis(hexyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(hexyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their photophysical properties. This specific compound is characterized by the presence of hexyloxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(hexyloxy)anthracene typically involves the reaction of anthracene with hexyloxy substituents. One common method is the Suzuki cross-coupling polymerization, where 9,10-dibromoanthracene reacts with hexyloxyboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(hexyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
9,10-Bis(hexyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential use in bioimaging due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Mecanismo De Acción
The mechanism by which 9,10-Bis(hexyloxy)anthracene exerts its effects is primarily through its photophysical properties. The hexyloxy groups enhance the solubility and processability of the compound, making it suitable for various applications. The compound’s fluorescence is due to the π-conjugated system of the anthracene core, which allows for efficient light absorption and emission .
Comparación Con Compuestos Similares
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis(hexyloxy)anthracene is unique due to its hexyloxy substituents, which enhance its solubility and processability compared to other anthracene derivatives.
- 9,10-Bis(phenylethynyl)anthracene is known for its strong fluorescence and is used in lightsticks and OLEDs .
- 9,10-Dimethylanthracene has a higher fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems .
- 9,10-Diphenylanthracene is a benchmark annihilator in upconversion systems and has been extensively studied for its photophysical properties .
Propiedades
Número CAS |
90178-19-1 |
|---|---|
Fórmula molecular |
C26H34O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
9,10-dihexoxyanthracene |
InChI |
InChI=1S/C26H34O2/c1-3-5-7-13-19-27-25-21-15-9-11-17-23(21)26(28-20-14-8-6-4-2)24-18-12-10-16-22(24)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
Clave InChI |
LWRCGYDAUMSFSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


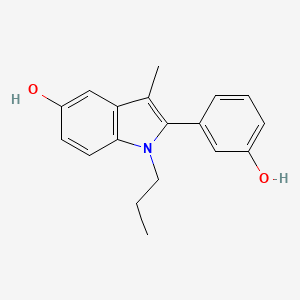

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)


![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)

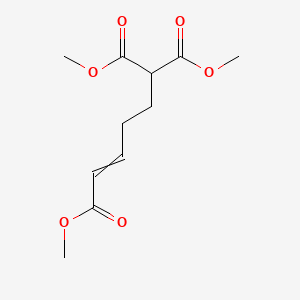
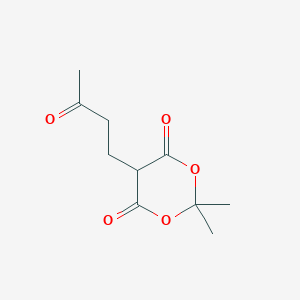
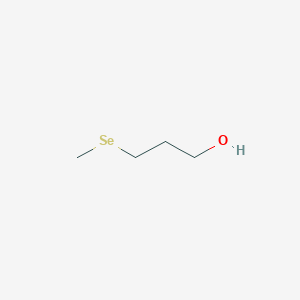

![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
